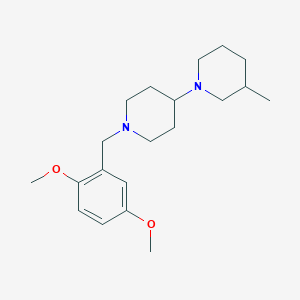![molecular formula C22H30N4 B247065 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)
1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine, commonly known as BPP, is a chemical compound that belongs to the piperazine family. BPP is a potent and selective dopamine D3 receptor antagonist, which has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
BPP acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking the activity of the dopamine D3 receptor, BPP can modulate the release of dopamine, which is a neurotransmitter involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
BPP has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release, the regulation of motor function, and the modulation of reward pathways in the brain. BPP has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the release of dopamine in the brain.
Advantages and Limitations for Lab Experiments
BPP has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to modulate dopamine release, and its potential therapeutic applications in the treatment of neurological disorders. However, BPP also has some limitations, including its potential toxicity and the need for further research to establish its safety and efficacy in humans.
Future Directions
There are several future directions for research on BPP, including the development of new and more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the exploration of its potential use as a tool for studying the role of dopamine in the brain. Additionally, further research is needed to establish the safety and efficacy of BPP in humans, as well as to investigate its potential side effects and interactions with other drugs.
Synthesis Methods
BPP can be synthesized using a variety of methods, including the condensation of 1-benzylpiperazine with 1-(3-pyridylmethyl)-4-piperidone, followed by reduction with sodium borohydride. Other methods include the reaction of 1-benzylpiperazine with 1-(3-pyridylmethyl)-4-piperidone in the presence of a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
BPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. BPP has been shown to have a high affinity for dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways of the brain.
properties
Product Name |
1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine |
|---|---|
Molecular Formula |
C22H30N4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H30N4/c1-2-5-20(6-3-1)18-25-13-15-26(16-14-25)22-8-11-24(12-9-22)19-21-7-4-10-23-17-21/h1-7,10,17,22H,8-9,11-16,18-19H2 |
InChI Key |
DMSITTGOFICNAT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CN=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)
![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)



![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)
amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)